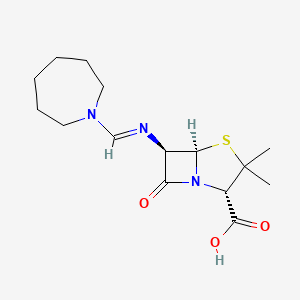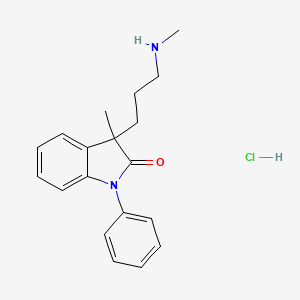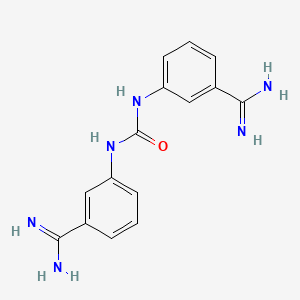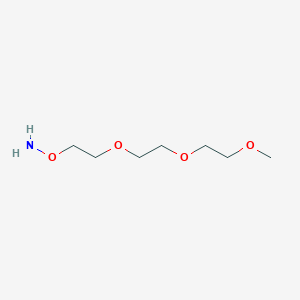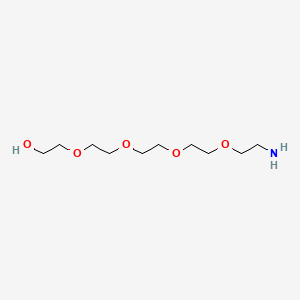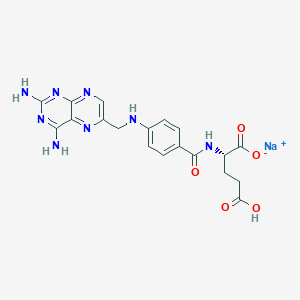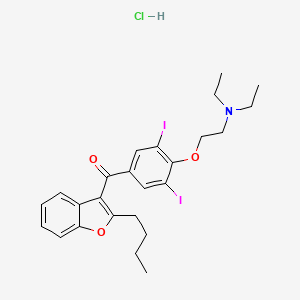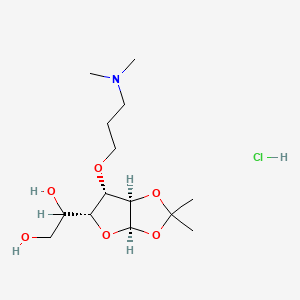
Triethylacetatcitrat
Übersicht
Beschreibung
Triäthylcitratacetat ist eine klare, geruchslose und nahezu farblose ölige Flüssigkeit. Es ist ein Ester der Zitronensäure und wird häufig als Weichmacher in verschiedenen Anwendungen eingesetzt, darunter Pharmazeutika und Lebensmittelverpackungen . Die Verbindung hat die Summenformel C14H22O8 und ein Molekulargewicht von 318,32 g/mol .
Wissenschaftliche Forschungsanwendungen
Acetyltriethyl citrate has a wide range of applications in scientific research, including:
Pharmaceuticals: It is used as a plasticizer in pharmaceutical coatings for tablets, capsules, and other dosage forms. It helps in controlling the release of active ingredients and improving the stability of the formulations.
Biodegradable Polymers: Acetyltriethyl citrate is used in the preparation of biodegradable and flexible films, which are used in medical and environmental applications.
Food Packaging: It is used as a plasticizer in food packaging materials to improve their flexibility and durability.
Cosmetics: Acetyltriethyl citrate is used in cosmetic formulations to enhance the texture and stability of the products.
Wirkmechanismus
Acetyl Triethyl Citrate (ATEC), also known as Triethyl 2-acetylcitrate, is a water-soluble plasticizer used in pharmaceutical plasticized polymers . It is an aliphatic ester of citric acid and is a clear oily liquid with essentially no odor . This article will cover the mechanism of action of ATEC, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known that atec is used as a plasticizer in pharmaceutical polymers .
Mode of Action
ATEC’s mode of action is primarily through its role as a plasticizer. It enhances the flexibility and processability of pharmaceutical polymers . ATEC is also known to induce the transcriptional expression of genes involved in de novo lipogenesis and lipid uptake .
Biochemical Pathways
ATEC is involved in the metabolism of acetyl-CoA, a key molecule in metabolism. Acetyl-CoA is generated in the mitochondria from pyruvate by pyruvate dehydrogenase (PDH) and in the cytosol from citrate by ATP-citrate lyase (ACLY). Both processes are coupled to the TCA cycle .
Pharmacokinetics
The pharmacokinetics of ATEC were investigated using liquid chromatography–tandem mass spectrometry (LC–MS/MS) in rats . The study showed that the volume of distribution and mean residence time of ATEC were higher after oral administration than after intravenous administration, pointing to extensive first-pass metabolism and distribution in tissue . ATEC was extensively metabolized and excreted mainly as metabolites rather than as the parent form .
Result of Action
ATEC exposure leads to increased body weight, body fat percentage, benign hepatocyte size, and adipocyte size in C57BL/6 J mice . It also stimulates intracellular lipid load in mouse and human liver cells .
Biochemische Analyse
Biochemical Properties
Acetyl triethyl citrate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with plasma proteins, which can influence its distribution and metabolism within the body. The nature of these interactions involves binding to specific sites on the proteins, which can affect the compound’s bioavailability and efficacy. Additionally, acetyl triethyl citrate is metabolized by enzymes in the liver, leading to the formation of various metabolites that are excreted primarily through urine and feces .
Cellular Effects
Acetyl triethyl citrate has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, acetyl triethyl citrate can modulate the activity of certain signaling pathways, leading to changes in gene expression and subsequent alterations in cellular function. This compound can also impact cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of acetyl triethyl citrate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Acetyl triethyl citrate can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. This binding can result in downstream effects on gene expression, ultimately influencing cellular function and metabolism. Additionally, acetyl triethyl citrate can interact with transcription factors, further modulating gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetyl triethyl citrate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that acetyl triethyl citrate is relatively stable under certain conditions, but it can degrade over time, leading to the formation of various metabolites. These metabolites can have different effects on cellular function compared to the parent compound. Long-term studies in vitro and in vivo have demonstrated that acetyl triethyl citrate can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of acetyl triethyl citrate can vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to more pronounced effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Additionally, at high doses, acetyl triethyl citrate can exhibit toxic or adverse effects, which can impact the overall health and function of the organism. These dosage-dependent effects are important considerations for the safe and effective use of acetyl triethyl citrate in pharmaceutical applications .
Metabolic Pathways
Acetyl triethyl citrate is involved in various metabolic pathways, including those mediated by liver enzymes. The compound is metabolized to form several metabolites, which are then excreted from the body. Enzymes such as esterases play a crucial role in the metabolism of acetyl triethyl citrate, leading to the breakdown of the compound into its constituent parts. This metabolic process can influence the overall metabolic flux and levels of metabolites within the body .
Transport and Distribution
The transport and distribution of acetyl triethyl citrate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments. For example, acetyl triethyl citrate can be transported across cell membranes by specific transporters, leading to its distribution within various tissues. The binding to plasma proteins can also influence its distribution and bioavailability .
Subcellular Localization
Acetyl triethyl citrate is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, such as the endoplasmic reticulum or mitochondria. This subcellular localization can influence the compound’s interactions with other biomolecules and its overall effects on cellular function. Understanding the subcellular localization of acetyl triethyl citrate is important for elucidating its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Triäthylcitratacetat wird typischerweise durch Veresterung von Zitronensäure mit Ethanol synthetisiert, gefolgt von einer Acylierung mit Essigsäureanhydrid . Das industrielle Produktionsverfahren umfasst die folgenden Schritte:
Veresterung: Zitronensäure reagiert in Gegenwart eines Katalysators mit Ethanol zu Triäthylcitrat.
Acylierung: Triäthylcitrat wird dann mit Essigsäureanhydrid acyliert, um Triäthylcitratacetat zu erzeugen.
Analyse Chemischer Reaktionen
Triäthylcitratacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: In Gegenwart von Wasser kann Triäthylcitratacetat zu Zitronensäure und Ethanol hydrolysieren.
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu erzeugen.
Substitution: Die Estergruppen in Triäthylcitratacetat können Substitutionsreaktionen mit Nucleophilen eingehen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Wasser, Oxidationsmittel und Nucleophile. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Triäthylcitratacetat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Pharmazeutika: Es wird als Weichmacher in pharmazeutischen Beschichtungen für Tabletten, Kapseln und andere Darreichungsformen verwendet. Es hilft bei der Kontrolle der Freisetzung von Wirkstoffen und verbessert die Stabilität der Formulierungen.
Bioabbaubare Polymere: Triäthylcitratacetat wird bei der Herstellung von bioabbaubaren und flexiblen Filmen verwendet, die in medizinischen und umwelttechnischen Anwendungen eingesetzt werden.
Lebensmittelverpackungen: Es wird als Weichmacher in Lebensmittelverpackungsmaterialien verwendet, um deren Flexibilität und Haltbarkeit zu verbessern.
Wirkmechanismus
Der Wirkmechanismus von Triäthylcitratacetat beruht auf seiner Fähigkeit, Polymere zu plastifizieren, indem es intermolekulare Kräfte reduziert und die Flexibilität der Polymerketten erhöht . Diese Eigenschaft ist besonders nützlich in pharmazeutischen und industriellen Anwendungen, bei denen Flexibilität und Haltbarkeit unerlässlich sind. Die beteiligten molekularen Zielstrukturen und Signalwege umfassen Wechselwirkungen mit Polymerketten und anderen Komponenten in den Formulierungen .
Vergleich Mit ähnlichen Verbindungen
Triäthylcitratacetat ähnelt anderen Citratestern wie Triäthylcitrat und Acetyltributylcitrat . Es hat jedoch einzigartige Eigenschaften, die es für spezifische Anwendungen geeignet machen:
Triäthylcitrat: Wird als Weichmacher und Emulgator in Lebensmitteln und pharmazeutischen Anwendungen verwendet.
Acetyltributylcitrat: Wird als Weichmacher in verschiedenen industriellen Anwendungen eingesetzt, darunter Kunststoffe und Beschichtungen.
Triäthylcitratacetat zeichnet sich durch seine besondere Balance zwischen Flexibilität und Stabilität aus, wodurch es sich ideal für pharmazeutische und bioabbaubare Polymeranwendungen eignet .
Eigenschaften
IUPAC Name |
triethyl 2-acetyloxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O8/c1-5-19-11(16)8-14(22-10(4)15,13(18)21-7-3)9-12(17)20-6-2/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAPVABOECTMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044576 | |
| Record name | Citric acid, triethyl ester, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-triethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
77-89-4 | |
| Record name | Acetyl triethyl citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyltriethyl citrate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl triethyl citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-triethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Citric acid, triethyl ester, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl O-acetylcitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLTRIETHYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WBR36T90E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of acetyl triethyl citrate?
A1: The molecular formula of acetyl triethyl citrate is C14H22O8, and its molecular weight is 306.31 g/mol. []
Q2: What are the key spectroscopic features of acetyl triethyl citrate?
A2: While specific spectroscopic data is limited in the provided research, ATEC is typically characterized using techniques like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR). FTIR helps identify functional groups, while NMR provides insights into the molecule's structure and connectivity. []
Q3: What is the solubility of ATEC in different solvents?
A3: ATEC exhibits good solubility in various organic solvents, including methanol, ethanol, and acetone. Its water solubility is relatively low but can be enhanced by using co-solvents or formulating it into specific delivery systems. [, ]
Q4: How does acetyl triethyl citrate function as a plasticizer?
A4: ATEC acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing chain mobility. This results in increased flexibility, elongation, and impact resistance of the polymer material. [, , ]
Q5: What are the common applications of acetyl triethyl citrate as a plasticizer?
A5: ATEC is frequently used as a plasticizer in various applications, including:
- Pharmaceuticals: Plasticizing polymers in drug delivery systems like sustained-release tablets and capsules. [, , ]
- Cosmetics: Improving the flexibility and texture of nail polishes and other cosmetic formulations. [, ]
- Materials Science: Enhancing the processability and flexibility of polymers like cellulose acetate and polylactic acid. [, , ]
Q6: How does the presence of acetyl triethyl citrate affect the biodegradability of polymers?
A6: Research indicates that incorporating ATEC as a plasticizer can significantly enhance the biodegradation rate of certain polymers, like cellulose acetate. This is attributed to the increased accessibility of the polymer chains to microbial attack due to the plasticizing effect. []
Q7: Does acetyl triethyl citrate exhibit any catalytic properties?
A7: While ATEC is primarily known as a plasticizer, research highlights its potential as a reactant in specific catalytic reactions. For example, it can be synthesized through the acetylation of triethyl citrate using acetic anhydride in the presence of acidic catalysts like HZSM-5 zeolites. []
Q8: What factors influence the catalytic activity of acetyl triethyl citrate synthesis?
A8: The catalytic activity of ATEC synthesis is influenced by several factors, including:
- Catalyst Type: Zeolites like HZSM-5 exhibit superior catalytic activity compared to other acidic catalysts. []
- Catalyst Acidity: Moderate acid strength of the catalyst, like HZSM-5 with a specific Si/Al ratio, leads to optimal catalytic performance. []
- Reaction Conditions: Factors like temperature, pressure, and reactant concentrations can significantly impact the reaction rate and selectivity. []
Q9: What is the toxicological profile of acetyl triethyl citrate?
A9: ATEC is generally recognized as a safe ingredient for its intended uses in cosmetics and pharmaceuticals. * Acute Toxicity: Studies on various animal models have shown ATEC to be relatively non-toxic even at high doses. [, ]* Chronic Toxicity: Long-term feeding studies in animals did not reveal any significant organ toxicity or adverse effects related to ATEC. []* Genotoxicity: ATEC was found to be non-genotoxic in various bacterial and mammalian test systems. []* Reproductive and Developmental Toxicity: Studies in mice and rats did not indicate any adverse effects of ATEC on reproductive or developmental parameters. []* Ocular and Dermal Irritation: While ocular exposures can cause moderate, transient irritation, dermal application of ATEC was not found to be toxic in animal studies. []* Sensitization: Although conflicting results exist in animal models, clinical testing in humans suggests that ATEC is not a skin sensitizer. []
Q10: Are there any concerns regarding the potential long-term effects of acetyl triethyl citrate exposure?
A10: While ATEC is generally considered safe, some studies suggest potential long-term effects warranting further investigation.
Metabolic Effects: Research indicates that ATEC may influence lipid metabolism and potentially contribute to obesity. []* Glucose Metabolism:* Studies also suggest that ATEC might impact glucose tolerance, emphasizing the need for further research on its metabolic effects. []
Q11: Are there any viable alternatives or substitutes for acetyl triethyl citrate in various applications?
A11: Yes, several alternatives to ATEC are being explored:
- Other Citrate Esters: Compounds like tributyl citrate (TBC) and acetyl tributyl citrate (ATBC) offer similar plasticizing properties and are being investigated as potential substitutes. [, , ]
- Bio-based Plasticizers: Research focuses on developing sustainable alternatives derived from renewable resources like vegetable oils. These bio-based plasticizers aim to minimize environmental impact and enhance biodegradability. []
Q12: What is the environmental impact of acetyl triethyl citrate, and are there strategies for its degradation or removal?
A12: While ATEC itself is not considered highly toxic to the environment, its widespread use and potential for leaching from products raise concerns.
Ecotoxicity: More research is needed to fully understand the long-term ecological effects of ATEC and its degradation products.* Biodegradation: Studies show that ATEC can undergo biodegradation, but the rate and pathways can vary depending on environmental factors. * Waste Management:* Proper waste management practices, including controlled disposal and potential recycling strategies, are crucial to minimize ATEC's environmental footprint. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


